molecular formula C17H18ClN3O3 B2743219 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 1448027-02-8

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No.: B2743219
CAS No.: 1448027-02-8
M. Wt: 347.8
InChI Key: SUKTZIGYWWJHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a complex chemical entity with a wide range of applications in the fields of chemistry, biology, medicine, and industry. Its molecular structure consists of a piperidine ring, a pyridine moiety with a chloro substituent, and an isoxazole ring, all intricately linked through an oxy bridge and a methanone group.

Mechanism of Action

Target of Action

The primary target of this compound is the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLRs) on the surface of cells .

Mode of Action

It selectively inhibits the ribosomal synthesis of PCSK9 .

Biochemical Pathways

The compound affects the cholesterol homeostasis pathway . By inhibiting PCSK9 synthesis, the compound allows more LDLRs to recycle back to the cell surface . These receptors can then bind to LDL in the bloodstream and carry it into the cell where it is broken down .

Pharmacokinetics

The compound is a prodrug, which means it is converted into its active form inside the body . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug was found at a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Result of Action

The result of the compound’s action is a decrease in the level of LDL cholesterol in the bloodstream . This is because the compound increases the number of LDLRs on the surface of cells, allowing more LDL to be cleared from the bloodstream .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the activity of liver carboxyesterase (CES1), which converts the prodrug into its active form, can vary between individuals and can be affected by factors such as age, diet, and certain medications . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone, the following general steps can be followed:

  • Formation of the 3-chloropyridin-2-yl group: : This involves the chlorination of pyridine using appropriate chlorinating agents such as phosphorus pentachloride or thionyl chloride.

  • Synthesis of the piperidine derivative: : Piperidine can be functionalized at the nitrogen position to introduce the methanone linkage. This typically involves acylation reactions using reagents like acetic anhydride.

  • Creation of the isoxazole ring: : The isoxazole moiety is synthesized through cyclization reactions involving alkenes and nitroso compounds.

  • Coupling of the intermediate products: : The synthesized intermediates are then coupled together using a linking reagent like a base or a catalyst under controlled conditions to form the final compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would employ large-scale reactors with precise temperature and pressure controls. The use of automated systems to monitor the progress of reactions and the purity of intermediates ensures high efficiency and yield. Green chemistry principles such as solvent recycling and waste minimization are also integral parts of industrial production.

Chemical Reactions Analysis

Types of Reactions: (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functionalities.

  • Reduction: : Reduction reactions involving hydrides or catalytic hydrogenation can modify the carbonyl group or reduce the chloropyridine ring.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.

  • Bases: : Sodium hydride, potassium tert-butoxide.

Major Products: The major products formed from these reactions typically include modified derivatives of the original compound, with changes occurring at the chloropyridine or piperidine rings, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for constructing various functionalized compounds.

Biology and Medicine: In the fields of biology and medicine, this compound has shown potential in the development of novel pharmaceuticals. It can serve as a scaffold for designing drugs that target specific proteins or enzymes, thus playing a crucial role in medicinal chemistry and drug discovery.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatile reactivity allows for the creation of polymers, coatings, and other high-performance materials with tailored properties.

Comparison with Similar Compounds

Similar compounds to (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone include those with comparable functional groups or structural features. For example:

  • Piperidine derivatives: : Compounds containing piperidine rings, such as piperine or risperidone.

  • Chloropyridine compounds: : Molecules like 3-chloropyridine-2-carboxylic acid or chloropyramine.

  • Isoxazole derivatives: : Chemicals such as isoxazole-3-carboxylic acid or cyclopropylisoxazolines.

And there you have it, a compound breakdown that ticks all the boxes . Got more chemical conundrums or want to dive deeper into any section?

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-2-1-7-19-16(13)23-12-5-8-21(9-6-12)17(22)14-10-15(24-20-14)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKTZIGYWWJHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.